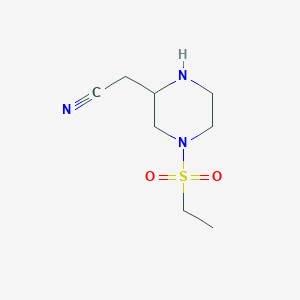
2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile typically involves the reaction of piperazine derivatives with ethylsulfonyl chloride and acetonitrile. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Piperazine, ethylsulfonyl chloride, acetonitrile.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at room temperature.
Procedure: Piperazine is first reacted with ethylsulfonyl chloride in the presence of triethylamine to form the ethylsulfonyl-piperazine intermediate. This intermediate is then reacted with acetonitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine ring provides structural rigidity. This allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-2-yl)acetonitrile: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
2-(4-(Methylsulfonyl)piperazin-2-yl)acetonitrile: Contains a methylsulfonyl group instead of an ethylsulfonyl group, leading to different steric and electronic properties.
Uniqueness
2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is unique due to the presence of the ethylsulfonyl group, which enhances its reactivity and allows for the formation of more diverse chemical derivatives. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(4-ethylsulfonylpiperazin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)11-6-5-10-8(7-11)3-4-9/h8,10H,2-3,5-7H2,1H3 |
InChI Key |
LXRIWNJUTRXFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















